5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride
Description
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride (CAS: 120013-39-0) is a structural analog of Donepezil Hydrochloride, a well-known acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease therapy. The compound has a molecular formula of C₁₇H₂₄ClNO₃ and a molecular weight of 325.83 g/mol . It is characterized by a 5,6-dimethoxyindane core linked to a 4-piperidylmethyl group, lacking the benzyl substituent present in Donepezil (hence referred to as "Desbenzyl Donepezil Hydrochloride") .
Key properties include:
Properties
IUPAC Name |
4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2.ClH/c1-19-16-10-14-8-13(7-12-3-5-18-6-4-12)9-15(14)11-17(16)20-2;/h10-13,18H,3-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYMHPLMHJQXRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(CC2=C1)CC3CCNCC3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride involves several steps. One common method includes the reaction of 5,6-dimethoxyindan-1-one with piperidine in the presence of a suitable catalyst . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cGMP (current Good Manufacturing Practice) facilities to meet regulatory standards.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Intermediate in Drug Synthesis
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane hydrochloride is recognized as an important intermediate in the synthesis of donepezil hydrochloride. Donepezil is effective in treating cognitive symptoms associated with Alzheimer's disease by inhibiting the enzyme acetylcholinesterase, thereby increasing levels of acetylcholine in the brain. The synthesis of donepezil involves several complex steps where this compound plays a crucial role as a precursor .
Cholinesterase Inhibition
The primary application of this compound lies in its role as a cholinesterase inhibitor. Research indicates that derivatives of indanones exhibit significant activity against acetylcholinesterase, making them valuable in developing treatments for neurodegenerative disorders . The mechanism involves reversible binding to the active site of the enzyme, thus preventing the breakdown of acetylcholine and enhancing cholinergic transmission.
Synthetic Routes
The synthesis of this compound can be achieved through various chemical reactions involving starting materials such as 5,6-dimethoxyindane and piperidine derivatives. Notable synthetic routes include:
- Catalytic Hydrogenation : This method typically involves the hydrogenation of double bonds within the indane structure under controlled conditions to yield the desired compound .
- Benzylation Reactions : The introduction of benzyl groups through reactions with benzyl halides is another common approach utilized in synthesizing this compound .
Characterization Studies
Research has been conducted to identify and characterize impurities associated with donepezil and its intermediates, including this compound. High-performance liquid chromatography (HPLC) has been employed to isolate these impurities, providing insights into their structural characteristics and potential effects on drug efficacy .
Pharmacological Studies
Pharmacological evaluations have demonstrated that compounds related to this compound exhibit promising activity against cholinesterase enzymes. These studies suggest that modifications to the indane structure can enhance inhibitory potency and selectivity .
Mechanism of Action
The mechanism of action of 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride is not well-documented. as an impurity of Donepezil, it may interact with similar molecular targets. Donepezil works by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of acetylcholine in the brain. This action helps improve cognitive function in Alzheimer’s patients.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride, also known as a Donepezil impurity , has garnered interest in pharmacological research due to its potential biological activity, particularly concerning neurological disorders such as Alzheimer's disease. This compound is structurally related to Donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease. This article will explore its biological activity, focusing on its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
- Molecular Formula : C17H26ClNO2
- Molecular Weight : 311.85 g/mol
- CAS Number : 1034439-43-4
The primary mechanism of action for this compound involves inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the availability of acetylcholine in the synaptic cleft, potentially enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of Alzheimer's disease, where cholinergic deficits are a hallmark feature.
In Vitro Studies
-
Acetylcholinesterase Inhibition :
- The compound has demonstrated significant inhibitory activity against human recombinant AChE with an IC50 value of approximately 440 nM , indicating a potent effect compared to standard inhibitors like Donepezil (IC50 = 14 nM) .
- Selectivity studies show that it exhibits weaker inhibition against butyrylcholinesterase (BuChE), with an IC50 value around 4.2 µM , suggesting a preference for AChE over BuChE.
- Monoamine Oxidase Inhibition :
Case Studies and Clinical Relevance
Recent reviews have highlighted the potential of multi-target drugs (MTDLs) that incorporate scaffolds similar to this compound. These compounds aim to address multiple pathways involved in Alzheimer's pathology, including cholinergic deficits and oxidative stress .
For example, a study exploring tacrine-based scaffolds noted that compounds with similar structures could effectively inhibit both AChE and MAO-B, leading to enhanced cognitive performance in preclinical models . Such findings underscore the relevance of this compound's biological activity in developing new therapeutic strategies for neurodegenerative diseases.
Summary Table of Biological Activities
Q & A
Q. What are the primary synthetic routes for 5,6-Dimethoxy-2-[(4-piperidyl)methyl]indane Hydrochloride?
Synthesis typically involves alkylation of a piperidine derivative with a dimethoxyindane precursor under basic conditions. For example, coupling 4-piperidylmethyl groups to the indane backbone via nucleophilic substitution or reductive amination. Purification is achieved through recrystallization or chromatography .
Q. Which spectroscopic methods are critical for characterizing this compound?
- NMR : To confirm the piperidylmethyl and dimethoxy substituents. Methoxy protons (~δ 3.8–4.0 ppm) and aromatic protons (~δ 6.5–7.5 ppm) are key markers.
- Mass Spectrometry : For molecular weight verification (e.g., ESI-MS or HRMS).
- IR : To identify functional groups like C-O (methoxy) and N-H (piperidine) stretches .
Q. What in vitro models are suitable for initial biological activity screening?
Use receptor-binding assays (e.g., acetylcholinesterase inhibition for neuroactive compounds) or cell-based viability assays (e.g., SH-SY5Y neuronal cells). Reference standards like Donepezil analogs (similar dimethoxyindane structures) guide protocol design .
Q. What are the recommended storage conditions to ensure stability?
Store in airtight, light-protected containers at –20°C under inert gas (e.g., argon). Desiccants prevent hydrolysis of the hydrochloride salt. Avoid prolonged exposure to humidity or heat .
Q. What safety protocols are essential during handling?
Use PPE (gloves, goggles), work in a fume hood, and follow spill containment procedures. Emergency measures include rinsing exposed skin/eyes with water and seeking medical attention for inhalation exposure .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) or asymmetric synthesis using chiral catalysts (e.g., BINOL-based ligands). Monitor optical rotation or chiral NMR shift reagents .
Q. What strategies resolve spectral overlaps in NMR caused by methoxy groups?
Q. How do pH and solvent polarity affect stability in aqueous formulations?
Hydrolysis of the hydrochloride salt is minimized at pH 4–6. Use buffered solutions (e.g., citrate-phosphate) and avoid extreme pH. Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate degradation at elevated temperatures .
Q. How to address discrepancies in reported IC50 values across studies?
Q. What computational methods aid in designing analogs with improved blood-brain barrier (BBB) penetration?
- Molecular Dynamics (MD) : Simulate BBB permeability using logP (optimal range: 2–5) and polar surface area (<90 Ų).
- QSAR Models : Corrogate substituent effects on bioavailability. Piperidine methylation often enhances lipophilicity .
Key Research Findings
- Structural Insights : The dimethoxyindane scaffold mimics natural alkaloids, enabling interactions with neurotransmitter receptors .
- Synthetic Challenges : Steric hindrance at the piperidylmethyl position necessitates optimized reaction times (24–48 hrs) .
- Biological Relevance : Preliminary assays show acetylcholinesterase inhibition comparable to Donepezil, suggesting potential for neurodegenerative disease research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
